In Vivo Right Ventricular Systolic Pressure Reduction in MCT-Induced Pulmonary Hypertension Model
In a monocrotaline (MCT)-induced pulmonary hypertension rat model, oral administration of LASSBio-1366 at 50 mg/kg/day for 14 days reduced right ventricular systolic pressure (RVSP) from 49.59 ± 5.08 mmHg in untreated MCT rats to 35.50 ± 1.17 mmHg, representing a 28.4% reduction (P<0.05) [1]. This in vivo efficacy provides a baseline for comparative assessment against other A2A agonists or pulmonary hypertension research compounds where RVSP reduction is the primary endpoint.
| Evidence Dimension | Right Ventricular Systolic Pressure (RVSP) Reduction |
|---|---|
| Target Compound Data | 35.50 ± 1.17 mmHg (after 14-day treatment) |
| Comparator Or Baseline | MCT-untreated baseline: 49.59 ± 5.08 mmHg |
| Quantified Difference | 14.09 mmHg reduction (28.4% decrease) |
| Conditions | Male Wistar rats; MCT 60 mg/kg i.p. induction; LASSBio-1366 50 mg/kg/day p.o. for 14 days starting 14 days post-MCT |
Why This Matters
RVSP reduction is a clinically relevant hemodynamic parameter for pulmonary hypertension efficacy; this quantified improvement enables cross-study benchmarking against other candidate compounds in the same disease model.
- [1] da Silva, F. E. et al. A novel adenosine A2a receptor agonist attenuates the progression of monocrotaline-induced pulmonary hypertension in rats. European Journal of Pharmacology (2013). View Source
